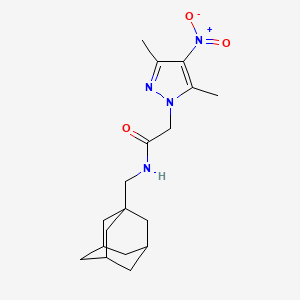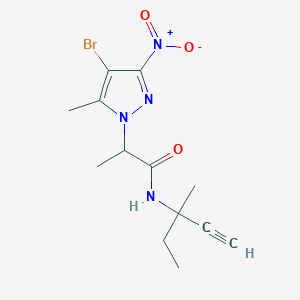![molecular formula C18H18N2O6 B4298821 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298821.png)
3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid
描述
3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
作用机制
3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and are responsible for the symptoms of inflammation such as pain, swelling, and redness. By inhibiting the activity of COX enzymes, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are responsible for the symptoms of inflammation such as pain, swelling, and redness. 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has also been found to inhibit the production of nitric oxide (NO), a molecule that is involved in the regulation of inflammation and pain. In addition, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in the lab. 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has been extensively studied and its mechanism of action is well understood. However, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid also has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not well understood. In addition, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has not been extensively tested in vivo, and its safety and efficacy have not been established.
未来方向
There are several future directions for 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid research. First, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid. Second, in vivo studies are needed to establish the safety and efficacy of 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid. Third, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid could be tested in animal models of inflammatory and pain-related disorders to evaluate its therapeutic potential. Fourth, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid could be modified to improve its pharmacokinetic and pharmacodynamic properties. Fifth, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid could be tested in combination with other anti-inflammatory and analgesic drugs to evaluate its synergistic effects. Finally, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid could be tested in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid is a promising compound for the treatment of various inflammatory and pain-related disorders. 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid possesses anti-inflammatory, analgesic, and antipyretic properties, and its mechanism of action is well understood. Further research is needed to establish the safety and efficacy of 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid and to evaluate its potential therapeutic applications. 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has the potential to be a valuable addition to the arsenal of drugs used to treat inflammatory and pain-related disorders.
科学研究应用
3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a key role in the inflammatory response. 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has also been found to inhibit the production of nitric oxide (NO), a molecule that is involved in the regulation of inflammation and pain.
属性
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-26-15-7-5-12(6-8-15)9-17(21)19-16(11-18(22)23)13-3-2-4-14(10-13)20(24)25/h2-8,10,16H,9,11H2,1H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYIHORYBQJLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-{[(4-Methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-[4-(dimethylamino)benzylidene]-3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene](phenylsulfonyl)acetonitrile](/img/structure/B4298746.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298756.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298764.png)

![N-(1-adamantylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4298781.png)
![N-(1-adamantylmethyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4298788.png)

![5-(3,4-dimethoxyphenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298798.png)
![8-methyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B4298805.png)

![3-[(3-bromo-4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298811.png)
![3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298829.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4298837.png)
![3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298845.png)